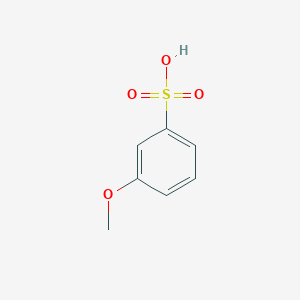

3-Methoxybenzenesulfonic acid

Description

Significance of Arenesulfonic Acids in Modern Organic Chemistry

Arenesulfonic acids, the class of compounds to which 3-methoxybenzenesulfonic acid belongs, are of considerable importance in modern organic chemistry. ontosight.ai They are strong organic acids, with pKa values often comparable to or even exceeding those of mineral acids like sulfuric acid. wikipedia.orgpharmacy180.com This strong acidity makes them effective catalysts in a variety of organic reactions, including esterification, acetylation, and dehydration. thieme-connect.de

The sulfonic acid group (-SO3H) imparts increased water solubility to organic molecules, a property that is highly valuable in the synthesis of dyes, pharmaceuticals, and detergents. thieme-connect.debritannica.com Furthermore, arenesulfonic acids serve as crucial intermediates in numerous synthetic pathways. britannica.com The sulfonation of aromatic compounds, the primary method for synthesizing arenesulfonic acids, is a fundamental and widely studied electrophilic aromatic substitution reaction. ontosight.aiwikipedia.org The presence of a sulfonic acid group can also act as a directing group in subsequent electrophilic substitution reactions and can be removed via hydrolysis, making it a useful temporary functional group in complex syntheses. wikipedia.org

The versatility of arenesulfonic acids is further highlighted by their application in the creation of polymeric materials. For instance, sulfonated polystyrene, known as Dowex resin, is utilized in ion-exchange processes like water softening, and Nafion, a fluorinated polymeric sulfonic acid, is a critical component in proton exchange membranes for fuel cells. wikipedia.org

Historical Context and Evolution of Research on Sulfonic Acids

The study of sulfonic acids dates back to the mid-19th century. The German chemist Hermann Kolbe's work between 1842 and 1845 is credited with laying the foundation for understanding these compounds through his discovery of methanesulfonic acid. This initial research built upon earlier observations by Berzelius and Marcet in 1813.

The industrial relevance of aromatic sulfonic acids became prominent in the latter half of the 19th century. thieme-connect.de A significant development was the alkali fusion process for producing phenol (B47542) from benzenesulfonic acid, established by A. Wurtz and A. Kekulé in 1867 and further developed by P. O. Degener in 1878. This process underscored the practical utility of aromatic sulfonic acid derivatives in chemical manufacturing. The sulfonation reaction itself was soon recognized as a cornerstone of industrial organic chemistry.

The investigation into substituted benzenesulfonic acids, such as this compound, arose from the desire to understand how different functional groups influence the sulfonation reaction and the properties of the resulting compounds. The introduction of an electron-donating group like the methoxy (B1213986) group was found to alter the reactivity and solubility of the benzenesulfonic acid core, opening up avenues for specialized applications.

Overview of Key Research Domains for this compound

Academic and industrial research on this compound is concentrated in several key areas, owing to its specific chemical characteristics.

Pharmaceutical and Medicinal Chemistry : The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The sulfonic acid and methoxy groups can be modified to create a variety of derivatives for biological screening.

Dye and Pigment Chemistry : Like many arenesulfonic acids, this compound is a precursor in the production of water-soluble dyes. Its structure can be incorporated into larger chromophore systems.

Mechanistic Organic Chemistry : The interplay of the electron-donating methoxy group and the electron-withdrawing sulfonic acid group on the aromatic ring makes this compound a subject of study for understanding substituent effects in electrophilic aromatic substitution reactions. These studies contribute to the broader knowledge of reaction mechanisms and predictive models for chemical reactivity.

Catalysis : The acidic nature of the sulfonic acid group allows for investigations into its potential as an acid catalyst in various organic transformations.

Surfactant and Detergent Formulation : The amphiphilic nature of the molecule, with its hydrophilic sulfonic acid group and hydrophobic methoxy-substituted benzene (B151609) ring, makes it a candidate for research into specialty surfactants.

Supramolecular Chemistry and Crystal Engineering : The ability of the sulfonic acid group to form strong hydrogen bonds makes this compound a molecule of interest in the study of molecular self-assembly and the design of crystalline structures.

Below is a table summarizing the primary research applications of this compound.

| Research Domain | Significance | Key Properties Utilized |

| Pharmaceutical Synthesis | Intermediate for drug development | Functional group compatibility and reactivity. |

| Dye Chemistry | Precursor for water-soluble colorants | Aromatic sulfonic acid framework. |

| Mechanistic Studies | Model for aromatic substitution patterns | Electronic effects of substituents. |

| Catalysis Research | Investigation as an acid catalyst | Strong acidity of the sulfonic acid group. |

| Industrial Chemistry | Component in surfactant formulations | Amphiphilic character. |

| Supramolecular Chemistry | Study of hydrogen bonding and self-assembly | Hydrogen bonding capability of the sulfonic acid group. |

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZWHCZLBLCDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476302 | |

| Record name | 3-Methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34256-01-4 | |

| Record name | 3-Methoxybenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations Involving 3 Methoxybenzenesulfonic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism generally proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate. masterorganicchemistry.com

The electrophilic attack on the π-electron system of the aromatic ring of 3-methoxybenzenesulfonic acid initiates the reaction. This process is believed to involve the initial formation of a π-complex, where the electrophile is weakly associated with the delocalized electrons of the aromatic ring. This is followed by the formation of a sigma (σ) complex, also known as a Wheland intermediate or arenium ion. wikipedia.orglibretexts.org

In this intermediate, the electrophile has formed a covalent bond with a carbon atom of the ring, disrupting the aromaticity. The positive charge is delocalized over the remaining five carbon atoms of the ring through resonance. chemistrysteps.com The formation of this Wheland intermediate is the slow, rate-determining step of the reaction. masterorganicchemistry.com Finally, a rapid deprotonation from the carbon atom bearing the electrophile restores the aromatic system, leading to the substituted product. masterorganicchemistry.com

The general mechanism can be depicted as follows:

Formation of the Electrophile: Generation of a potent electrophile (E+), often with the aid of a catalyst.

Formation of the Wheland Intermediate: The nucleophilic aromatic ring attacks the electrophile.

Deprotonation: A base removes a proton from the Wheland intermediate to restore aromaticity.

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This property deactivates the aromatic ring towards electrophilic attack by reducing the electron density of the π-system. youtube.com Consequently, reactions involving benzenesulfonic acid are generally slower than those with benzene. msu.edu

Through resonance, the sulfonic acid group withdraws electron density primarily from the ortho and para positions. youtube.com This leaves the meta positions relatively more electron-rich, making the sulfonic acid group a meta-director for incoming electrophiles. libretexts.org

In contrast to the sulfonic acid group, the methoxy (B1213986) group (-OCH₃) is a potent activating group. askfilo.com The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, a phenomenon known as a positive mesomeric effect (+M). This donation of electron density significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. msu.eduorganicchemistrytutor.com

The electron-donating nature of the methoxy group is most pronounced at the ortho and para positions, as illustrated by the resonance structures. organicchemistrytutor.comlibretexts.org This increased electron density at these positions makes the methoxy group a strong ortho-, para-director. libretexts.org

In this compound, the directing effects of the two substituents are in opposition. The methoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to it), while the sulfonic acid group at position 1 directs to position 5 (meta to it). The powerful activating and ortho-, para-directing effect of the methoxy group generally dominates over the deactivating and meta-directing effect of the sulfonic acid group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions activated by the methoxy group.

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -SO₃H | 1 | Deactivating | Meta-directing | 5 |

| -OCH₃ | 3 | Activating | Ortho-, Para-directing | 2, 4, 6 |

| Solvent | Temperature (°C) | kH/kD |

|---|---|---|

| Nitrobenzene | 25 | 1.35 ± 0.16 |

| Nitromethane | 25 | 1.25 ± 0.01 |

| (Competitive study) | 25 | 1.14 ± 0.06 |

Nucleophilic Substitution Reactions

While electrophilic substitutions are more common for aromatic compounds, nucleophilic substitutions can also occur, particularly when the aromatic ring is substituted with strong electron-withdrawing groups.

The sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions, especially when the aromatic ring is sufficiently activated by other electron-withdrawing substituents. nih.gov For this compound, the presence of the electron-donating methoxy group would generally disfavor nucleophilic aromatic substitution.

However, under certain conditions, such as high temperatures or the use of strong nucleophiles, the sulfonic acid group can be displaced. For instance, the fusion of benzenesulfonates with sodium hydroxide (B78521) to yield phenols is a classic example of such a displacement. In the context of this compound, reaction with strong nucleophiles like amines or alkoxides could potentially lead to the formation of the corresponding anilines or ethers, respectively, through the displacement of the sulfonate group. Recent studies have shown that the sulfonic acid group in electron-deficient benzenesulfonic acids can undergo ipso-nucleophilic substitution with active methylene (B1212753) compounds, indicating its viability as a leaving group under specific conditions. nih.gov

Oxidation Reactions

The oxidation of this compound is influenced by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonic acid group (-SO₃H) on the aromatic ring.

Oxidation of the Aromatic Ring System

The benzene ring, despite its unsaturation, is generally resistant to strong oxidizing agents due to its aromatic stability. The presence of the sulfonic acid group, a deactivating group, further reduces the electron density of the ring, making it less susceptible to electrophilic attack by oxidizing agents. Conversely, the methoxy group is an activating group, which increases the electron density, particularly at the ortho and para positions.

In the case of this compound, the directing effects of these two groups are complex. However, under forcing oxidative conditions, degradation of the aromatic ring can occur. Studies on similar sulfonated aromatic compounds have shown that radical-initiated oxidative degradation can lead to the loss of the sulfonic acid group, a process known as desulfonation. nih.govacs.org This suggests that under sufficiently harsh oxidative stress, the structural integrity of the this compound molecule may be compromised, leading to cleavage of the carbon-sulfur bond and potential fragmentation of the aromatic ring. nih.gov

Reactivity with Specific Oxidizing Agents (e.g., Potassium Permanganate (B83412), Hydrogen Peroxide)

Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent. libretexts.org While it is known to oxidize alkyl side chains on aromatic rings to carboxylic acids, the aromatic ring itself is typically inert to this reagent under moderate conditions. masterorganicchemistry.com For this compound, which lacks an alkyl side chain, the aromatic ring is the primary site for potential oxidation. Given the stability of the benzene ring, especially when substituted with a deactivating group, it is not expected to react with potassium permanganate under standard conditions. libretexts.org Severe conditions such as high heat and concentrated reagent might lead to the degradation of the molecule rather than a controlled oxidation. libretexts.org

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another common oxidizing agent, and its reactivity can be enhanced by catalysts or UV light. In the presence of certain catalysts, hydrogen peroxide can be used for the direct oxidation of aromatic C-H bonds. However, the oxidation of protein thiols to sulfonic acids by hydrogen peroxide proceeds via sulfenic and sulfinic acid intermediates, highlighting a different mode of reactivity. asianpubs.org For this compound, the reaction with hydrogen peroxide is not well-documented in the absence of specific catalysts. High concentrations of hydrogen peroxide, especially in acidic conditions, can be highly reactive and may lead to non-specific oxidation and degradation of the aromatic ring. solvay.com It has been noted that in processes involving hydrogen peroxide and the formation of acids, care must be taken to avoid potentially violent reactions. solvay.com

| Oxidizing Agent | Expected Reactivity with this compound | Potential Products |

| Potassium Permanganate (KMnO₄) | The aromatic ring is expected to be largely unreactive under mild to moderate conditions. | No reaction or degradation under harsh conditions. |

| Hydrogen Peroxide (H₂O₂) | Reactivity is dependent on catalysts and conditions; potential for ring degradation. | Non-specific oxidation products or ring cleavage products. |

Reduction Reactions

Reduction of the Sulfonic Acid Group (e.g., to Sulfonyl Group)

The sulfonic acid group (-SO₃H) in this compound can undergo reduction to various other sulfur-containing functional groups. A common transformation is the conversion to a sulfonyl chloride (-SO₂Cl), which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. This is typically achieved by reacting the sulfonic acid or its sodium salt with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

While direct reduction of the sulfonic acid to a sulfonyl group is not a standard transformation, the conversion to a sulfonyl chloride is a key step that effectively represents a change in the oxidation state at the sulfur atom and prepares the molecule for further reactions.

Acid-Base Chemistry and Proton Transfer Processes

Role as a Strong Acid

Arenesulfonic acids are known to be strong organic acids, with pKa values that are often comparable to those of mineral acids like sulfuric acid. The sulfonic acid group is highly effective at delocalizing the negative charge of its conjugate base (sulfonate anion) through resonance, which stabilizes the anion and favors the dissociation of the proton.

For this compound, the presence of the methoxy group has a minor electronic influence on the acidity of the sulfonic acid group compared to the inherent acidity of the functional group itself. A predicted pKa value for the structurally similar p-methoxybenzenesulfonic acid is approximately -0.33, underscoring its nature as a strong acid. chemicalbook.com Benzenesulfonic acid itself has a pKa of 0.699. drugfuture.com This strong acidity means that in aqueous solution, this compound will be almost completely deprotonated.

The proton transfer process from the sulfonic acid group to a base (such as water) is a rapid and essentially complete equilibrium. This property makes this compound and other arenesulfonic acids useful as strong acid catalysts in a variety of organic reactions.

| Compound | pKa Value | Classification |

| p-Methoxybenzenesulfonic acid | ~ -0.33 (Predicted) chemicalbook.com | Strong Acid |

| Benzenesulfonic acid | 0.699 drugfuture.com | Strong Acid |

Derivatization Strategies and Synthesis of Functionalized Analogs

Synthesis of Sulfonyl Chlorides

The conversion of sulfonic acids into sulfonyl chlorides represents a critical activation step for subsequent derivatization. This transformation is typically achieved using various chlorinating agents.

The most direct method for synthesizing 3-methoxybenzenesulfonyl chloride from 3-methoxybenzenesulfonic acid involves treatment with a strong chlorinating agent. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this purpose. The reaction proceeds by replacing the hydroxyl group of the sulfonic acid with a chloride ion.

For instance, reacting this compound with thionyl chloride, often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF), yields the desired 3-methoxybenzenesulfonyl chloride. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the product and the chlorinating agent. An alternative approach involves the sulfochlorination of anisole (B1667542) using chlorosulfonic acid, which can also produce the para-isomer, 4-methoxybenzenesulfonyl chloride. google.com The choice of reagent and reaction conditions is crucial for achieving high yields and purity.

Table 1: Common Chlorinating Agents for Sulfonyl Chloride Synthesis

| Chlorinating Agent | Formula | Typical Conditions | Byproducts |

| Thionyl Chloride | SOCl₂ | Reflux, often with a catalyst (e.g., DMF) | SO₂, HCl |

| Phosphorus Oxychloride | POCl₃ | Heating, sometimes with a base | H₃PO₄, HCl |

| Chlorosulfonic Acid | HSO₃Cl | Reaction with the parent arene (anisole) | H₂SO₄, HCl |

During the chlorination of aromatic sulfonic acids, the formation of byproducts can significantly reduce the yield and purity of the desired sulfonyl chloride. A primary concern is the potential for chlorination of the aromatic ring itself, leading to chlorinated isomers. mtak.hunih.gov The methoxy (B1213986) group in this compound is an activating group, which can make the aromatic ring susceptible to electrophilic substitution by chlorine, especially under harsh reaction conditions.

The formation of these halogenated byproducts can be minimized by carefully controlling the reaction parameters. mtak.hu Key strategies include:

Temperature Control: Performing the reaction at the lowest feasible temperature can reduce the rate of competing ring chlorination reactions.

Stoichiometry: Using a precise stoichiometric amount of the chlorinating agent prevents excess reagent from promoting side reactions.

Choice of Reagent: Milder chlorinating agents or specific reaction protocols can offer greater selectivity. For example, using oxalyl chloride instead of thionyl chloride may sometimes provide cleaner conversions.

In some contexts, such as the chlorination of 1,3-dimethylbenzene-4-sulfonic acid, specific conditions can be used to intentionally produce chlorinated derivatives where the sulfonic acid group is later cleaved to yield a valuable chlorinated aromatic compound. google.com This highlights the importance of precise control over the chlorination process to achieve the desired chemical outcome.

Formation of Sulfonate Esters

Sulfonate esters are important derivatives of sulfonic acids, widely used as intermediates in organic synthesis due to their excellent leaving group ability. researchgate.net They are typically synthesized by reacting a sulfonyl chloride with an alcohol in the presence of a base.

For this compound, its corresponding sulfonyl chloride can be reacted with a wide range of primary and secondary alcohols to form the respective sulfonate esters. The reaction is generally carried out in an aprotic solvent with a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

A study on sulfonate ester formation highlighted that the reaction requires high concentrations of both the sulfonic acid (or its derivative) and the alcohol, with minimal water present. enovatia.com The presence of acid can catalyze the reaction, but an excess of base can halt it entirely. enovatia.com Alternative methods for synthesizing sulfonate esters are also being developed, such as copper-assisted methods using sodium sulfinates or electrochemical strategies that employ potassium metabisulfite as a sulfur dioxide source. researchgate.net

Table 2: Synthesis of Sulfonate Esters from 3-Methoxybenzenesulfonyl Chloride

| Reactant (Alcohol) | Base | Solvent | Product |

| Ethanol (B145695) | Pyridine | Dichloromethane (B109758) | Ethyl 3-methoxybenzenesulfonate |

| Isopropanol | Triethylamine | Tetrahydrofuran | Isopropyl 3-methoxybenzenesulfonate |

| Phenol (B47542) | Potassium Carbonate | Acetone | Phenyl 3-methoxybenzenesulfonate |

Conjugation with Complex Organic Scaffolds

The ability to attach the 3-methoxybenzenesulfonyl group to larger, more complex molecules is crucial for its use in drug discovery and materials science. This is typically achieved through linkage reactions involving the highly reactive sulfonyl chloride intermediate.

The sulfonamide functional group is a key structural motif in many pharmaceutical agents. orgsyn.org The most common method for its synthesis is the reaction of a sulfonyl chloride with a primary or secondary amine, a process often referred to as sulfonamidation. orgsyn.org This reaction is mechanistically similar to the Schotten-Baumann reaction for amide synthesis. fishersci.it

3-Methoxybenzenesulfonyl chloride readily reacts with various amines in the presence of a base to form the corresponding sulfonamides. The base is required to neutralize the HCl generated during the reaction, driving it to completion. fishersci.it This amidation reaction is highly versatile and can be used to link the 3-methoxybenzenesulfonyl moiety to a wide range of molecular scaffolds containing an amine group, including amino acids, heterocyclic compounds, and complex natural products. While direct coupling of sulfonic acids with amines is challenging, methods using coupling agents like HBTU have been developed for carboxylates and can be conceptually adapted. organic-chemistry.org

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly efficient and enable the rapid generation of diverse chemical libraries. mdpi.com

Derivatives of this compound can be designed as building blocks for MCRs. For instance, a molecule containing both the 3-methoxybenzenesulfonyl group and a reactive functional group (such as an amine, carboxylic acid, or isocyanide) can participate in well-known MCRs like the Ugi or Passerini reactions. nih.govbeilstein-journals.org

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. A derivative of this compound functionalized with any of these four components could be used to incorporate the sulfonyl moiety into a complex, peptide-like scaffold.

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. nih.gov

By strategically designing a precursor that incorporates the 3-methoxybenzenesulfonyl scaffold, chemists can synthesize novel, multi-component conjugates with potential applications as therapeutic agents or functional materials. mdpi.comnih.gov

Derivatization for Analytical Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to a particular analytical method. researchgate.net For compounds like this compound, which can be challenging to analyze directly due to high polarity and low volatility, derivatization is a critical step to improve chromatographic behavior, enhance detectability, and increase sensitivity. researchgate.netnih.gov

Strategies for Enhancing Chromatographic Performance

The primary goal of derivatizing this compound is to alter its physicochemical properties to make it more suitable for chromatographic analysis, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Key strategies include:

Increasing Volatility: For GC analysis, the analyte must be volatile and thermally stable. The sulfonic acid group (-SO₃H) is highly polar and non-volatile. Derivatization masks this polar group, significantly increasing the volatility of the molecule and making it suitable for GC separation. gcms.cz

Reducing Polarity and Adsorption: The polarity of the sulfonic acid group can lead to strong interactions with active sites in a GC column or injector, causing poor peak shape (tailing) and reduced recovery. gcms.cz By converting the sulfonic acid to a less polar derivative, such as an ester or a silyl ether, these undesirable interactions are minimized, resulting in improved peak symmetry and separation efficiency. gcms.cznih.gov

Improving Chromatographic Separation: In reversed-phase HPLC, highly polar compounds like this compound may elute very early with poor retention on nonpolar stationary phases. Derivatization can decrease the polarity, leading to better retention and resolution from other components in a complex matrix. researchgate.net

Enhancing Detector Response: Derivatization can be used to introduce a chromophore, fluorophore, or an electrochemically active group into the molecule. This enhances the response of detectors like UV-Visible, fluorescence, or electrochemical detectors, thereby lowering the limits of detection and improving sensitivity. researchgate.netresearchgate.net For mass spectrometry (MS), derivatization can improve ionization efficiency and lead to more characteristic fragmentation patterns, aiding in structural elucidation. nih.gov

The modification of this compound's functional group is essential for overcoming its inherent analytical challenges, leading to more accurate, sensitive, and reproducible results. researchgate.net

Selection of Derivatization Reagents (e.g., Silylation, Acetylation, Oximation)

The selection of a derivatization reagent is dictated by the functional group present in the analyte and the requirements of the analytical method. For this compound, the primary target for derivatization is the acidic proton of the sulfonic acid group. The main reactions fall into the categories of silylation and alkylation.

Silylation: This is a common and effective method for derivatizing compounds with active hydrogens, such as those in sulfonic acids. gcms.cz Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) group, creating a more volatile and thermally stable TMS ether. gcms.czgreyhoundchrom.com Trimethylsilylimidazole (TMSI) is a particularly useful reagent for this purpose. gcms.czgreyhoundchrom.com

Alkylation: This strategy involves converting the sulfonic acid into a more volatile ester, typically a methyl ester. Reagents like Tetramethylammonium hydroxide (B78521) (TMAH) are used for this purpose in a technique known as pyrolysis-gas chromatography, where the derivatization occurs at high temperature in the GC inlet. gcms.cz

The following table summarizes common derivatization reagents applicable to the sulfonic acid functional group.

| Derivatization Method | Reagent Class | Specific Reagent | Target Functional Group | Resulting Derivative | Analytical Technique |

| Silylation | Silylating Agents | Trimethylsilylimidazole (TMSI) | Sulfonic Acid (-SO₃H) | Trimethylsilyl Ether (-SO₃-TMS) | Gas Chromatography (GC) |

| Alkylation | Alkylating Agents | Tetramethylammonium hydroxide (TMAH) | Sulfonic Acid (-SO₃H) | Methyl Ester (-SO₃-CH₃) | Gas Chromatography (GC) |

Acetylation is generally used for derivatizing alcohols, phenols, and amines and is less common for the direct derivatization of the sulfonic acid group itself. Oximation is specific to the derivatization of aldehydes and ketones and is not applicable to this compound.

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Incomplete derivatization can lead to multiple peaks for a single analyte, poor quantitation, and inaccurate results. greyhoundchrom.com Key parameters that require optimization include temperature, reaction time, and reagent concentration.

Reaction Temperature: The optimal temperature can vary significantly depending on the analyte's stability and the reagent's reactivity. For some compounds, derivatization can proceed at room temperature, while others may require elevated temperatures (e.g., 60-100°C) to drive the reaction to completion in a reasonable timeframe. greyhoundchrom.comnih.gov For example, the optimal yield for a derivatization reaction using 3-(chlorosulfonyl)benzoic acid was achieved at 60°C. nih.gov In another study, the maximum product yield for derivatizing dibenzothiophenes was found at 80°C. nih.gov

Reaction Time: The time required for the reaction to go to completion can range from minutes to hours. greyhoundchrom.com It is crucial to allow sufficient time for the derivatization to be complete. Kinetic studies are often performed to determine the point at which the derivative yield plateaus. Optimized reaction times are often found to be in the range of 10 to 40 minutes. nih.govnih.gov

Reagent Concentration and Stoichiometry: The concentration of the derivatizing reagent is a critical factor. A sufficient excess of the reagent is typically used to ensure the reaction equilibrium is shifted towards the product side, ensuring complete derivatization. greyhoundchrom.com However, an excessive amount of reagent can sometimes interfere with the chromatographic analysis, requiring a post-derivatization cleanup step.

Catalyst and pH: Some derivatization reactions require a catalyst or a specific pH environment to proceed efficiently. For example, silylation reactions are often performed in the presence of a base, which acts as a catalyst and an acid scavenger. The pH of the mobile phase can also be a critical factor in post-column derivatization systems used in HPLC. hyyysci.com

The optimization process often involves a systematic approach, such as an orthogonal experimental design, to efficiently evaluate the influence of multiple factors and identify the ideal reaction conditions for robust and reliable analysis. hyyysci.com

Catalytic Applications of 3 Methoxybenzenesulfonic Acid and Its Derivatives

Homogeneous Acid Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for high catalytic activity and selectivity under mild reaction conditions. Arylsulfonic acids are effective catalysts in this domain due to their strong acidity and solubility in organic solvents.

Role as a Brønsted Acid Catalyst in Organic Transformations

Benzenesulfonic acid and its derivatives function as potent Brønsted acid catalysts. A Brønsted acid is a chemical species that donates a proton (H⁺) to a reactant. In organic reactions, this protonation step often activates the substrate, making it more susceptible to nucleophilic attack or rearrangement. The sulfonic acid group (-SO₃H) readily releases its proton, initiating a wide array of acid-catalyzed reactions. The strength of these catalysts can be comparable to mineral acids like sulfuric acid but with often reduced oxidizing and corrosive properties revistadechimie.ro.

The catalytic activity stems from the polarization of bonds within the substrate upon protonation. For example, in the hydrolysis of esters, the catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by a water molecule. Metal-organic frameworks (MOFs) functionalized with benzenesulfonic acid groups have been shown to create strong Brønsted acid sites, demonstrating the inherent acidity imparted by this functional group manchester.ac.uk. The fundamental principle of proton donation by the -SO₃H group is central to its role in promoting various organic reactions.

Catalysis in Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a classic example of a reaction catalyzed by Brønsted acids. While strong mineral acids like sulfuric acid are traditionally used, they can cause side reactions and equipment corrosion revistadechimie.ro. Benzenesulfonic acids have emerged as effective alternatives. The catalytic cycle begins with the protonation of the carboxylic acid's carbonyl oxygen by the sulfonic acid catalyst. This activation enhances the carbonyl carbon's positive partial charge, making it more susceptible to nucleophilic attack by the alcohol.

Research has shown that the catalytic activity of benzenesulfonic acid derivatives can be comparable to that of sulfuric acid for the synthesis of esters like n-propyl acetate. These organic acids provide high yields and can be more stable over long-term continuous processes revistadechimie.ro.

Table 1: Comparison of Catalytic Performance in the Esterification of Acetic Acid and n-Propanol revistadechimie.ro

| Catalyst | Reaction Type | Reaction Time (hours) | Yield of n-propyl acetate (%) |

| Sulfuric Acid | Batch | 5 | ~90 |

| p-Toluenesulfonic Acid | Batch | 5 | ~88 |

| p-Phenolsulfonic Acid | Batch | 5 | ~87 |

| p-Toluenesulfonic Acid | Continuous | 50 | Maintained High Yield |

Applications in Polymerization Processes

Certain derivatives of benzenesulfonic acid are utilized as initiators or catalysts in polymerization reactions, particularly in cationic polymerization. For instance, dodecylbenzenesulfonic acid has been studied in the cationic polymerization of p-methoxystyrene in an aqueous medium researchgate.net. In such processes, the strong acid acts as an initiator by protonating the monomer (p-methoxystyrene). This creates a carbocationic species which then propagates by adding to subsequent monomer units, leading to the formation of a polymer chain. The process often occurs at the interface in emulsion systems, where the catalyst's surfactant properties can also play a role in stabilizing the reaction medium researchgate.net.

Heterogeneous Catalysis

To address the challenges of separating homogeneous catalysts from reaction products, sulfonic acid groups can be immobilized onto solid supports. This creates a heterogeneous catalyst that is easily recoverable and reusable, aligning with the principles of green chemistry.

Design and Synthesis of Sulfonic Acid-Functionalized Solid Catalysts

The synthesis of sulfonic acid-functionalized solid catalysts involves anchoring the -SO₃H group onto an insoluble support material. Several strategies have been developed for this purpose:

Grafting onto Silica (B1680970): A common method involves using mesoporous silica (e.g., MCM-41, SBA-15) as a support due to its high surface area and ordered pore structure. The surface is functionalized using an organosilane, such as (3-mercaptopropyl)trimethoxysilane (MPTMS). The MPTMS is first grafted onto the silica surface via its silane group. In a subsequent step, the thiol (-SH) groups are oxidized to sulfonic acid (-SO₃H) groups using an oxidizing agent like hydrogen peroxide mdpi.comresearchgate.net.

Sulfonation of Carbon Materials: Carbon-based materials derived from biomass, such as coffee husks or starches, can be carbonized and then sulfonated using concentrated sulfuric acid. This process introduces -SO₃H, -COOH, and phenolic -OH groups onto the carbon surface, creating solid acid catalysts researchgate.netresearchgate.net.

Functionalization of Magnetic Nanoparticles: For ease of separation, sulfonic acid groups can be grafted onto the surface of magnetic nanoparticles (e.g., Fe₃O₄). The nanoparticles may first be coated with a protective silica shell before being functionalized with sulfonic acid groups, often via MPTMS oxidation or by using chlorosulfonic acid rsc.orguludag.edu.tr. This allows the catalyst to be easily removed from the reaction mixture using an external magnet rsc.org.

Table 2: Methods for Synthesizing Solid Acid Catalysts

| Support Material | Functionalization Method | Key Reagents | Resulting Catalyst Type |

| Mesoporous Silica | Grafting and Oxidation | (3-mercaptopropyl)trimethoxysilane, H₂O₂ | Silica-based solid acid mdpi.com |

| Carbonized Biomass | Direct Sulfonation | Concentrated H₂SO₄ | Carbon-based solid acid researchgate.net |

| Fe₃O₄ Nanoparticles | Surface Grafting | Chlorosulfonic Acid | Magnetic solid acid uludag.edu.tr |

| Zirconia | Grafting and Oxidation | (3-mercaptopropyl)trimethoxysilane, H₂O₂ | Zirconia-based solid acid mdpi.com |

Characterization of Solid Acid Catalysts

Once synthesized, the solid acid catalysts are characterized using various analytical techniques to confirm their structure, porosity, and acidic properties.

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used to identify the functional groups present in the material. The successful incorporation of sulfonic acid groups is confirmed by the appearance of characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bond and the bending vibration of -OH groups hydrogen-bonded to the -SO₃H group researchgate.net.

X-ray Diffraction (XRD): XRD analysis provides information about the crystalline or amorphous nature of the catalyst support. It is used to verify that the support's structure (e.g., the ordered pores of mesoporous silica) is maintained after the multi-step functionalization process researchgate.net.

Acid-Base Titration: The total acid density of the catalyst, which is a measure of the number of accessible acid sites, is quantified using acid-base back-titration. A known amount of the catalyst is mixed with a basic solution, and the remaining base is then titrated with an acid to determine the amount that was neutralized by the catalyst researchgate.netresearchgate.net. This provides a crucial measure of the catalyst's potential activity.

Elemental Analysis: The sulfur content of the catalyst can be determined through elemental analysis. This data allows for the calculation of the sulfonic acid group density on the material's surface researchgate.net.

Table 3: Common Techniques for Characterizing Solid Acid Catalysts

| Characterization Technique | Information Obtained |

| FT-IR Spectroscopy | Confirmation of -SO₃H functional groups researchgate.netresearchgate.net |

| X-ray Diffraction (XRD) | Analysis of the support's structural integrity researchgate.net |

| Acid-Base Titration | Quantification of total acid site density (mmol/g) researchgate.netresearchgate.net |

| N₂ Adsorption/Desorption | Surface area and pore structure analysis |

| Elemental Analysis | Determination of sulfur content and -SO₃H group density researchgate.net |

Reusability and Efficiency in Catalytic Cycles

The viability of a catalyst in industrial and large-scale chemical syntheses is heavily dependent on its reusability and sustained efficiency over multiple reaction cycles. For sulfonic acid catalysts, particularly when immobilized on a solid support, these factors are critical for developing environmentally benign and economically feasible processes. While homogeneous catalysts like 3-Methoxybenzenesulfonic acid offer high activity, their separation from the reaction mixture can be challenging. seppure.commdpi.com To overcome this, arenesulfonic acids are often functionalized or grafted onto solid supports like silica or magnetic nanoparticles. mdpi.commdpi.com

The primary advantage of using a supported catalyst is the ease of recovery, which is typically achieved through simple filtration or, in the case of magnetic nanoparticles, with an external magnetic field. mdpi.comresearchgate.net This straightforward separation minimizes catalyst loss and simplifies downstream processing. seppure.comresearchgate.net The efficiency of a reusable catalyst is evaluated by monitoring the product yield over several consecutive cycles. An ideal catalyst maintains high activity with minimal leaching of the active sulfonic acid groups from the support. researchgate.net

Deactivation is an inevitable process for most catalysts, resulting from factors such as poisoning, fouling by reaction byproducts, or thermal degradation. mdpi.comresearchgate.net However, many solid-supported sulfonic acid catalysts exhibit remarkable stability. For instance, studies on p-toluenesulfonic acid (a compound structurally similar to this compound) have shown that it can be recovered and reused for multiple cycles with only a marginal decrease in catalytic efficiency. rsc.org After a certain number of cycles, if the activity drops below a threshold, the catalyst is considered "spent." mdpi.comresearchgate.net In some cases, regeneration is possible through thermal treatments or washing to remove adsorbed impurities, restoring its catalytic function. seppure.com

Table 1: Illustrative Reusability of a Supported Sulfonic Acid Catalyst in a Hydrolysis Reaction

| Catalytic Cycle | Product Yield (%) | Observations |

| 1 | 98 | High initial activity. |

| 2 | 97 | Minimal decrease in efficiency. |

| 3 | 96 | Stable performance. |

| 4 | 94 | Slight drop in activity observed. |

| 5 | 93 | Catalyst remains highly effective. |

Note: This table is a representative example based on typical performance data for reusable solid acid catalysts and is intended for illustrative purposes.

Specific Catalytic Reaction Systems

Dehydration Reactions

Acid catalysts are widely employed in the dehydration of alcohols to produce alkenes and ethers, fundamental reactions in organic synthesis. hw.ac.ukscielo.br this compound, with its strong Brønsted acidity derived from the sulfonic acid group (-SO₃H), is an effective catalyst for these transformations. The reaction mechanism involves the protonation of the alcohol's hydroxyl group by the catalyst, forming a good leaving group (water). hw.ac.uk

The subsequent pathway depends on the reaction conditions, particularly temperature. scielo.br

At lower temperatures (e.g., 110-140°C) , a second alcohol molecule can act as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form a symmetrical ether. scielo.br

At higher temperatures (e.g., above 150°C) , elimination (E1 or E2) is favored, leading to the formation of an alkene. hw.ac.ukscielo.br

Sulfonic acid catalysts, especially when anchored to mesoporous silica, provide a high surface area and strong acidic sites that facilitate these reactions efficiently. scielo.br The electron-donating methoxy (B1213986) group on the benzene (B151609) ring of this compound can influence the catalyst's electronic properties but the primary catalytic action is driven by the proton donated from the sulfonic acid moiety. The use of solid-supported sulfonic acids enhances catalyst stability and prevents the corrosion issues often associated with mineral acids like sulfuric acid. mdpi.comresearchgate.net

Table 2: Representative Acid-Catalyzed Dehydration Reactions

| Substrate | Catalyst System | Primary Product | Reaction Type |

| Ethanol (B145695) | Supported Sulfonic Acid | Diethyl Ether | Intermolecular Dehydration |

| 1-Propanol | Sulfonic Acid Functionalized Silica | Propene | Intramolecular Dehydration |

| Cyclohexanol | Arenesulfonic Acid | Cyclohexene | Intramolecular Dehydration |

| 1-Phenylethanol | Rhenium-based catalysts / pTSA | Styrene | Intramolecular Dehydration |

Note: This table provides examples of dehydration reactions where a sulfonic acid catalyst like this compound would be applicable. hw.ac.ukscielo.br

Knoevenagel and Michael Type Reactions

The Knoevenagel condensation and Michael addition are powerful carbon-carbon bond-forming reactions used extensively in the synthesis of complex organic molecules. masterorganicchemistry.comwikipedia.org Acid catalysts like this compound can play a crucial role in promoting these reactions, often as part of a tandem or multi-component reaction sequence. mdpi.comarkat-usa.org

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, barbituric acid). mdpi.comarkat-usa.org In an acid-catalyzed pathway, the catalyst activates the carbonyl group of the aldehyde or ketone by protonation, making it more electrophilic and susceptible to nucleophilic attack by the active methylene compound. This is followed by a dehydration step to yield a stable α,β-unsaturated product. mdpi.com

Michael Addition (or 1,4-Conjugate Addition): This reaction describes the addition of a nucleophile (a Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org The product of a Knoevenagel condensation is an excellent Michael acceptor. In tandem Knoevenagel-Michael reactions, an acid catalyst can first promote the formation of the α,β-unsaturated intermediate, which then reacts with a second nucleophile in a conjugate addition. mdpi.comnih.gov The catalyst facilitates the reaction by activating the Michael acceptor. mdpi.com These tandem processes are highly efficient as they allow for the construction of complex molecules in a single step from simple precursors. arkat-usa.orgnih.gov

Table 3: Examples of Knoevenagel and Michael Type Reactions

| Reaction Type | Reactant 1 (Carbonyl) | Reactant 2 (Active Methylene) | Reactant 3 (Michael Donor) | Catalyst Type |

| Knoevenagel Condensation | Benzaldehyde | Malononitrile | - | Acidic or Basic |

| Knoevenagel-Michael | Aromatic Aldehyde | Dimedone | Dimedone | Acidic |

| Michael Addition | α,β-Unsaturated Ketone | Enolate | - | Basic or Acidic |

| Tandem Reaction | Aldehyde | Barbituric Acid | 2-Aminoimidazole | Acidic |

Note: This table outlines reaction types where an acid catalyst such as this compound can be utilized to facilitate C-C bond formation. mdpi.comarkat-usa.org

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxybenzenesulfonic acid. These methods provide a theoretical framework for predicting molecular behavior and characteristics, which can be challenging to determine experimentally.

Density Functional Theory (DFT) Applicationsnih.govyoutube.comhuntresearchgroup.org.uk

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is a widely used tool for studying the properties of molecules like dimethoxybenzene derivatives, offering a balance between accuracy and computational cost. nih.gov DFT calculations are instrumental in determining binding affinities, interaction energies, and the electronic properties of molecules. nih.gov

A crucial first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For molecules analogous to this compound, DFT methods, such as B3LYP, are effectively used to calculate the optimized molecular geometry. orientjchem.org These calculations can reveal distortions in the benzene (B151609) ring from a perfect planar structure due to the influence of substituent groups like the methoxy (B1213986) and sulfonic acid groups. orientjchem.org

The electronic structure, which describes the motion of electrons in a molecule, is also elucidated through these calculations. This provides foundational information for understanding the molecule's reactivity and spectroscopic properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. youtube.com A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.gov For related compounds, DFT calculations have been used to determine these energy values and the resulting gap, which indicates the potential for intramolecular charge transfer. orientjchem.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters (Note: The following table is a representative example of parameters calculated for molecules using DFT and is not specific to this compound due to the absence of direct research data in the provided sources.)

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. huntresearchgroup.org.uk It provides a localized, "chemist's" view of bonding within the delocalized molecular orbitals. huntresearchgroup.org.uk This analysis can elucidate the charge distribution on different atoms and the nature of the bonds (e.g., single, double, triple). joaquinbarroso.com

For a molecule like this compound, NBO analysis would detail the hybridization of the atomic orbitals and the composition of the bonds, such as the carbon-carbon bonds in the benzene ring and the bonds involving the methoxy and sulfonic acid functional groups. huntresearchgroup.org.uk

Theoretical calculations can also predict the nonlinear optical (NLO) properties of a molecule. Organic materials are of significant interest for their NLO properties due to their potential applications in photonics, such as in optical switching and data processing. nih.gov The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. For similar molecules, DFT calculations have been employed to investigate these properties, with the results often compared to a reference material like urea. ejosat.com.tr The addition of electron-withdrawing or electron-donating groups can significantly influence the NLO response. nih.gov

Molecular Orbital Methods for Reaction Mechanism Elucidation

Molecular orbital theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com This theory is fundamental to elucidating reaction mechanisms by examining the interactions between the molecular orbitals of reacting species. For instance, in electrophilic aromatic substitution reactions like sulfonation, understanding the interaction between the electrophile and the HOMO of the benzene ring is key to explaining the reaction pathway. youtube.com Computational methods can model these interactions and calculate the energy barriers for different potential reaction pathways, thereby identifying the most likely mechanism. mdpi.com

Calculation of Reaction Energies and Transition States

The calculation of reaction energies and the identification of transition states are fundamental to understanding the kinetics and thermodynamics of a chemical transformation. For a hypothetical reaction involving this compound, methods like Density Functional Theory (DFT) would be employed. These calculations would aim to locate the minimum energy structures of reactants and products, as well as the first-order saddle point on the potential energy surface, which corresponds to the transition state.

Table 1: Hypothetical Data for a Reaction Involving this compound

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Reactant Energy | - | DFT/B3LYP |

| Product Energy | - | DFT/B3LYP |

| Transition State Energy | - | DFT/B3LYP |

| Activation Energy | - | Calculated |

| Reaction Energy | - | Calculated |

Note: This table is illustrative as no specific published data for this compound was found.

Thermodynamic Analysis of Reaction Pathways

A thorough thermodynamic analysis of potential reaction pathways for this compound would involve the calculation of key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters provide insight into the spontaneity and feasibility of a reaction under different conditions. Frequency calculations on the optimized geometries of reactants, products, and transition states are essential for obtaining these thermodynamic quantities.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing a dynamic picture of reaction processes and intermolecular interactions.

Car-Parrinello Molecular Dynamics (CPMD) for Reaction Mechanisms

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that solves the electronic structure on-the-fly as the simulation progresses. This approach would be particularly useful for investigating complex reaction mechanisms involving this compound, such as proton transfer or bond-breaking/forming events, without the need for a pre-defined potential energy surface.

Born-Oppenheimer Molecular Dynamics (BOMD) for Complex Systems

Similar to CPMD, Born-Oppenheimer Molecular Dynamics (BOMD) also treats the electronic structure quantum mechanically. However, in BOMD, the electronic Schrödinger equation is solved at each time step for a fixed nuclear configuration. This method is well-suited for studying the dynamics of larger systems or for simulations requiring a higher level of accuracy for the electronic structure at each point in time.

Influence of Solvent on Reaction Dynamics

The surrounding solvent can significantly impact the dynamics and outcome of a chemical reaction. MD simulations incorporating explicit solvent molecules would be crucial to understand how the solvent shell around this compound influences its conformational dynamics and reactivity. Such simulations could reveal specific solvent-solute interactions, like hydrogen bonding, and their role in stabilizing transition states or intermediates.

Structure-Reactivity Correlations

Structure-reactivity correlations aim to establish a quantitative relationship between the molecular structure of a compound and its chemical reactivity. For this compound, this would involve analyzing how the electronic properties endowed by the methoxy and sulfonic acid groups influence its reactivity. Computational methods can be used to calculate various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, to build these correlations. These descriptors can then be correlated with experimentally observed reaction rates or equilibrium constants for a series of related compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Application of Hammett's Rule and Substituent Constants

The electronic effects of the methoxy and sulfonic acid groups on the benzene ring of this compound can be quantitatively described using the Hammett equation. This fundamental principle in physical organic chemistry relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives to the electronic properties of their substituents. The equation, log(k/k₀) = σρ, utilizes the substituent constant (σ) to measure the electronic influence (inductive and resonance effects) of a substituent relative to hydrogen, and the reaction constant (ρ) to measure the sensitivity of a specific reaction to these effects.

Substituent constants are position-dependent, with different values for meta (σ_m) and para (σ_p) positions. For this compound, both the methoxy (-OCH₃) and sulfonic acid (-SO₃H) groups are in a meta-position relative to a potential reaction site. The methoxy group, typically considered an electron-donating group by resonance when in the para position, acts as an electron-withdrawing group in the meta position. wikipedia.org This is because the resonance effect is negligible at the meta position, and the electron-withdrawing inductive effect of the electronegative oxygen atom dominates. researchgate.netfraunhofer.de This is reflected in its positive σ_m value. The sulfonic acid group is a strongly electron-withdrawing group due to both inductive and resonance effects, which is indicated by its large positive σ_m value. utexas.edu

The standard Hammett substituent constants for these groups in the meta position are summarized in the table below.

| Substituent Group | Position | Hammett Constant (σ_m) | Electronic Effect |

|---|---|---|---|

| Methoxy (-OCH₃) | meta | +0.11 | Weakly Electron-Withdrawing (Inductive) |

| Sulfonic Acid (-SO₃H) | meta | +0.38 | Strongly Electron-Withdrawing |

Quantitative Comparison of Functional Group Reactivity

The Hammett substituent constants allow for a direct quantitative comparison of the electronic influence of the methoxy and sulfonic acid groups on the reactivity of the aromatic ring. A more positive σ value signifies a stronger electron-withdrawing (deactivating) effect on the ring towards electrophilic aromatic substitution.

Structural Insights from Experimental and Computational Studies

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

As confirmed by X-ray crystallography of benzenesulfonic acid, the molecule features a tetrahedral sulfur atom bonded to two oxygen atoms, one hydroxyl group, and the carbon atom of the planar phenyl ring. utexas.edu It is expected that this compound would adopt a similar geometry, with the addition of the methoxy group at the C3 position of the benzene ring. The crystallographic parameters for benzenesulfonic acid are detailed below and provide a model for the type of structural information obtained via SC-XRD analysis.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.3524 |

| b (Å) | 5.7180 |

| c (Å) | 15.3395 |

| Volume (ų) | 1346.58 |

| Z (Molecules per unit cell) | 8 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the packing of molecules in a crystal. This analysis maps the electron distribution of a molecule within a crystal to generate graphical plots that highlight regions of close contact between neighboring molecules.

For this compound, Hirshfeld analysis would be expected to reveal a network of strong and weak intermolecular interactions. The highly polar sulfonic acid group is capable of acting as both a strong hydrogen bond donor (-OH) and acceptor (-SO₂). Therefore, strong O-H···O hydrogen bonds would be the dominant interaction, appearing as distinct red regions on the d_norm surface and sharp spikes on the fingerprint plot. Other significant, albeit weaker, interactions would involve the methoxy group and the aromatic ring, such as C-H···O and H···H contacts.

Based on analyses of similar sulfonated aromatic compounds, a hypothetical breakdown of the major contributions to the Hirshfeld surface is presented below.

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| O···H / H···O | High | Represents strong hydrogen bonding involving the sulfonic acid group. |

| H···H | High | Represents numerous non-specific contacts between hydrogen atoms on the molecular surfaces. |

| C···H / H···C | Moderate | Indicates weaker C-H···π and C-H···O interactions involving the aromatic ring and methoxy group. |

| Other (C···C, O···C, etc.) | Low | Minor contributions from other van der Waals contacts. |

Advanced Applications in Organic Synthesis Research

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of 3-methoxybenzenesulfonic acid allows it to serve as a crucial starting material or intermediate in the synthesis of a wide array of more complex chemical structures. Its sulfonic acid group can act as a directing group in electrophilic aromatic substitutions or be replaced, while the methoxy (B1213986) group influences the reactivity of the aromatic ring.

Precursor for Dyes and Pigments

Aromatic sulfonic acids are foundational intermediates in the manufacturing of synthetic colorants. epa.gov this compound and its close derivatives are utilized as precursors in the production of various water-soluble dyes, particularly azo dyes. google.com The general synthesis involves the diazotization of an aromatic amine, which may be a derivative of this compound, followed by coupling with another aromatic compound. unb.cagoogle.com The sulfonic acid group (–SO₃H) is critical as it imparts water solubility to the final dye molecule, a crucial property for applications in the textile industry. elchemy.com

While direct examples for this compound are specific to proprietary industrial processes, the utility of its structural analogs, such as 3-amino-4-methoxybenzenesulfonic acid, is well-documented and highlights the importance of the methoxybenzenesulfonic acid moiety in dye chemistry. epa.govdyestuffintermediates.com

Below is a table of representative dyes synthesized using a closely related intermediate, demonstrating the role of this class of compounds.

| Dye Name | C.I. Name | Intermediate Used |

| Acid Brown 83 | C.I. Acid Brown 83 | 3-Amino-4-methoxybenzenesulfonic acid |

| Direct Red 83 | C.I. Direct Red 83 | 3-Amino-4-methoxybenzenesulfonic acid |

| Direct Red 89 | C.I. Direct Red 89 | 3-Amino-4-methoxybenzenesulfonic acid |

| Data sourced from World Dye Variety. dyestuffintermediates.com |

Synthesis of Agrochemicals

The structural components of this compound are found in various biologically active molecules, including those developed for the agrochemical sector. While direct, large-scale application of this specific acid as an agrochemical precursor is not widely documented in public literature, related sulfonated and unsulfonated aromatic compounds serve as intermediates in the synthesis of fungicides and insecticides. epa.gov The synthesis pathways for complex agrochemicals often involve multiple steps where substituted benzene (B151609) rings, like the one in this compound, are key building blocks.

Components in Specialty Chemicals and Materials (e.g., Surfactants)

The amphiphilic nature of this compound, possessing both a water-soluble (hydrophilic) sulfonic acid group and an oil-soluble (hydrophobic) methoxy-benzene ring, makes it a molecule of interest for research into specialty surfactants. Surfactants reduce the surface tension between liquids or between a liquid and a solid. Linear alkylbenzene sulfonates (LAS), which form the basis of many detergents, are a major class of surfactants derived from sulfonated aromatic compounds. elchemy.comgoogle.com The specific structure of this compound could be tailored to create surfactants with unique emulsifying, wetting, or foaming properties for specialized industrial applications. kao.com

The table below breaks down the structural components of this compound in the context of surfactant properties.

| Molecular Component | Chemical Group | Property | Function in a Surfactant |

| Head | -SO₃H (Sulfonic Acid) | Hydrophilic | Interacts with water, providing solubility. |

| Tail | C₆H₄(OCH₃) (Methoxy-benzene) | Hydrophobic | Interacts with oils and greases, enabling cleaning. |

Reagent for the Modification of Biomolecules

The reactivity of the sulfonic acid group allows it to be used as a reagent for chemically modifying larger molecules, including biomolecules. This process, known as sulfonation, can introduce significant changes to the physical and biological properties of the target molecule.

Building Block in Polymer Chemistry

Arenesulfonic acids and their derivatives are valuable building blocks in the field of polymer science. They can be incorporated into polymer chains to create functional materials with specific properties, such as ion conductivity or thermal stability.

The process of sulfonation is a key strategy for modifying existing polymers to create materials like sulfonated block copolymers. mdpi.com A molecule like this compound could potentially be functionalized to act as a monomer and be polymerized, or it could be grafted onto an existing polymer backbone. The incorporation of the sulfonic acid group is particularly important in the development of proton-exchange membranes for fuel cells and in the synthesis of ion-exchange resins used in water purification and catalysis. mdpi.com The methoxy group, in turn, can influence the polymer's solubility and mechanical properties.

The table below lists types of polymers where sulfonic acid functional groups are crucial for their application.

| Polymer Type | Role of Sulfonic Acid Group | Example Application |

| Sulfonated Polystyrene | Provides ion-exchange capabilities. | Water softening resins. |

| Sulfonated Polyether Ether Ketone (S-PEEK) | Facilitates proton conduction. | Proton-exchange membranes in fuel cells. |

| Sulfonated Block Copolymers | Controls self-assembly and provides conductivity. | Moisture sensors, antistatic coatings. mdpi.com |

Synthesis of Conducting Polymers (e.g., Sulfonated Polyanilines)

The inherent structure of this compound, featuring both a methoxy and a sulfonic acid group on a benzene ring, makes its derivatives ideal monomers for the synthesis of functionalized conducting polymers. A prime example is the use of 3-amino-4-methoxybenzenesulfonic acid, a direct derivative, in the production of water-soluble sulfonated polyanilines. wikipedia.org

The synthesis of poly(3-amino-4-methoxybenzenesulfonic acid) is typically achieved through chemical oxidation. wikipedia.org This process involves the polymerization of the 3-amino-4-methoxybenzenesulfonic acid monomer. The presence of the sulfonic acid group directly on the polymer backbone imparts water solubility to the resulting polyaniline, a significant advantage over the typically insoluble parent polyaniline. This enhanced solubility allows for easier processing and application of the conducting polymer.

The methoxy group, an electron-donating group, plays a crucial role in the polymerization process. It increases the electron density on the aniline (B41778) ring, which can facilitate the oxidative polymerization. This is particularly important because the sulfonic acid group, being strongly electron-withdrawing, can otherwise make polymerization more difficult. Therefore, the combination of both groups allows for the successful synthesis of a high-molecular-weight, soluble, and conducting polymer.

The general steps for the synthesis of poly(3-amino-4-methoxybenzenesulfonic acid) can be summarized as follows:

Preparation of an aqueous solution of the 3-amino-4-methoxybenzenesulfonic acid monomer.

Adjustment of the solution's pH to an optimal level for polymerization.

Introduction of an oxidizing agent to initiate the chemical polymerization of the monomer.

Purification of the resulting polymer, often through methods like dialysis, to remove unreacted monomers and low-molecular-weight oligomers.

The resulting polymer, poly(3-amino-4-methoxybenzenesulfonic acid), is a form of sulfonated polyaniline that is both conducting and fully water-soluble. wikipedia.org

Optimization of Polymerization Conditions for Functional Polymers

The properties of the synthesized functional polymers, such as sulfonated polyanilines derived from 3-amino-4-methoxybenzenesulfonic acid, are highly dependent on the conditions of the polymerization reaction. Optimization of these conditions is critical to achieving desired characteristics, particularly electrical conductivity.

Key parameters that are typically optimized include:

Reaction Temperature: The temperature at which the polymerization is carried out can significantly impact the rate of reaction and the structure of the resulting polymer, thereby affecting its conductivity.

Monomer Concentration: The initial concentration of the 3-amino-4-methoxybenzenesulfonic acid monomer can influence the molecular weight and chain length of the polymer, which in turn are related to its electrical properties.

Oxidant Concentration: The type and concentration of the oxidizing agent used to initiate polymerization are crucial. The oxidant-to-monomer ratio must be carefully controlled to ensure efficient polymerization and to avoid over-oxidation, which can degrade the polymer and reduce its conductivity.

Research has shown that these factors have a dramatic effect on the conductivity of poly(3-amino-4-methoxybenzenesulfonic acid). By carefully controlling and optimizing these polymerization conditions, the electrical conductivity of the resulting water-soluble conducting polymer can be fine-tuned for specific applications.

Below is an interactive data table summarizing the key variables in the polymerization of 3-amino-4-methoxybenzenesulfonic acid and their impact on the final polymer.

| Polymerization Parameter | Effect on Polymer Properties |

| Reaction Temperature | Influences reaction rate and polymer structure, thereby affecting conductivity. |

| Monomer Concentration | Affects the molecular weight and chain length of the polymer. |

| Oxidant Concentration | Crucial for efficient polymerization; incorrect ratios can lead to degradation and reduced conductivity. |

Analytical Methodologies for Research on 3 Methoxybenzenesulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structural integrity of 3-methoxybenzenesulfonic acid.

The ¹H-NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons and the aromatic protons. The protons of the methoxy group (-OCH₃) would likely appear as a singlet, typically in the range of 3.8 to 4.0 ppm. The aromatic protons will exhibit more complex splitting patterns (multiplets) in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to their distinct electronic environments influenced by the electron-donating methoxy group and the electron-withdrawing sulfonic acid group.

Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.85 | Singlet | 3H |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound, particularly the sulfonic acid moiety. The characteristic vibrations of the S=O and S-O bonds, as well as the C-O and aromatic C-H bonds, provide a unique spectral fingerprint for the molecule.

A crucial diagnostic feature in the IR spectrum of a sulfonic acid is the strong absorption bands corresponding to the stretching vibrations of the sulfonyl group (S=O). The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfonic acids typically appear in the regions of 1342-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively. The presence of these strong peaks is a clear indicator of the sulfonic acid group. Additional significant absorptions would include the O-H stretching of the sulfonic acid, which is often broad, and the C-O stretching of the methoxy group.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Sulfonic Acid) | Stretching | 3400 - 2400 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 | Strong |

| S=O (Sulfonyl) | Symmetric Stretching | ~1160 | Strong |

| C-O (Methoxy) | Stretching | ~1250 | Strong |

UV-Visible spectroscopy measures the electronic transitions within a molecule and can be utilized to study the polymerization of this compound and its interactions with metal ions. The absorption of UV or visible light by the aromatic ring is influenced by the attached functional groups. The methoxy (-OCH₃) and sulfonic acid (-SO₃H) groups can cause shifts in the absorption maxima (λmax) of the benzene (B151609) chromophore.

For aromatic compounds, characteristic absorption bands are typically observed in the UV region. For derivatives of benzenesulfonic acid, these absorptions are often found in the range of 200-300 nm. While specific λmax values for this compound are not extensively reported, it is expected to exhibit absorption bands in this region. Changes in the UV-Vis spectrum, such as a shift in λmax or a change in absorbance intensity, can be monitored to follow the progress of polymerization reactions or to determine the binding constants of the compound with metal ions sielc.com.

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for the separation of aromatic sulfonic acids.

For the reversed-phase HPLC analysis of polar aromatic compounds such as this compound, a C18 (octadecylsilyl) column is a common and effective choice. The C18 stationary phase is nonpolar, and its interaction with the analyte is primarily based on hydrophobic interactions. Due to the polar nature of the sulfonic acid group, achieving adequate retention on a C18 column can sometimes be challenging.

To improve retention and peak shape of polar analytes like benzenesulfonic acids on a C18 column, several strategies can be employed:

Mobile Phase Modification : The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase helps to suppress the ionization of the sulfonic acid group, thereby increasing its hydrophobicity and retention on the nonpolar stationary phase.

The selection of the mobile phase composition, pH, and flow rate are critical parameters that need to be optimized to achieve a good separation with symmetrical peak shapes.

Typical HPLC Parameters for Aromatic Sulfonic Acid Analysis